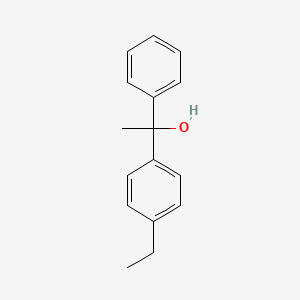
1-(4-Ethylphenyl)-1-phenylethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylphenyl)-1-phenylethanol is an organic compound with the molecular formula C16H18O It is a secondary alcohol where the hydroxyl group is attached to a carbon atom that is also bonded to two phenyl groups, one of which has an ethyl substituent at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)-1-phenylethanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(4-ethylphenyl)-1-phenylethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: Industrial production of 1-(4-ethylphenyl)-1-phenylethanol may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) under hydrogen gas pressure to achieve the reduction of the ketone precursor. This approach is scalable and efficient for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Ethylphenyl)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(4-ethylphenyl)-1-phenylethanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can yield hydrocarbons, although this is less common.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), acyl chlorides
Major Products Formed:
Oxidation: 1-(4-Ethylphenyl)-1-phenylethanone
Substitution: Various esters and chlorides depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(4-Ethylphenyl)-1-phenylethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis
Mecanismo De Acción
The mechanism by which 1-(4-ethylphenyl)-1-phenylethanol exerts its effects depends on its specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution, influencing the reactivity and stability of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems where it may interact with enzymes or receptors .
Comparación Con Compuestos Similares
1-Phenylethanol: Lacks the ethyl substituent on the phenyl ring, making it less sterically hindered.
1-(4-Methylphenyl)-1-phenylethanol: Has a methyl group instead of an ethyl group, affecting its physical and chemical properties.
1-(4-Isopropylphenyl)-1-phenylethanol: Contains an isopropyl group, which introduces more steric bulk compared to the ethyl group
Uniqueness: 1-(4-Ethylphenyl)-1-phenylethanol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity, solubility, and interaction with other molecules. This structural feature can make it more suitable for specific applications where steric effects are significant .
Propiedades
Número CAS |
460742-47-6 |
|---|---|
Fórmula molecular |
C16H18O |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
1-(4-ethylphenyl)-1-phenylethanol |
InChI |
InChI=1S/C16H18O/c1-3-13-9-11-15(12-10-13)16(2,17)14-7-5-4-6-8-14/h4-12,17H,3H2,1-2H3 |
Clave InChI |
JNKYSRCREQGGRK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(C)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


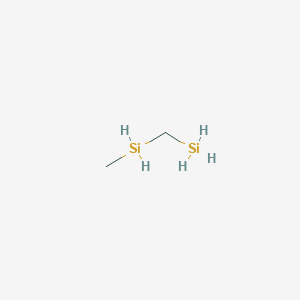
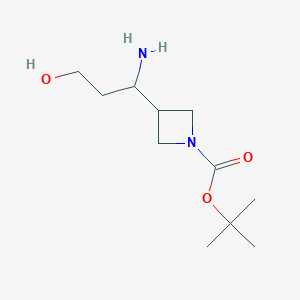

![6-(2-Hydroxyethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13957893.png)
![5-Bromo-N-[2-(4-morpholinyl)ethyl]-1H-indazol-3-amine](/img/structure/B13957901.png)
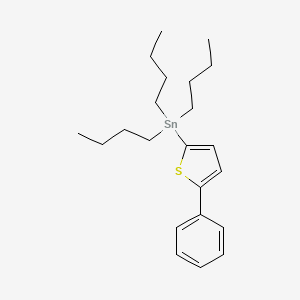
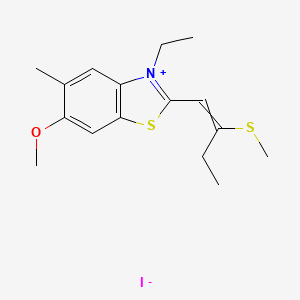

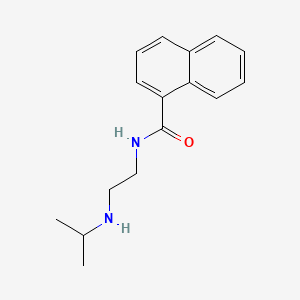
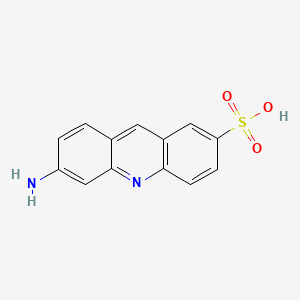
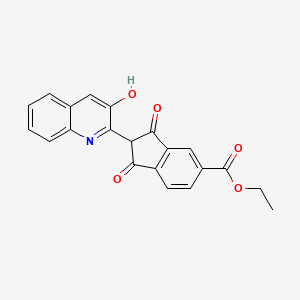
![3-Methylcyclohepta[b]pyrrole-2,8(1H,3H)-dione](/img/structure/B13957942.png)


